H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2

Description

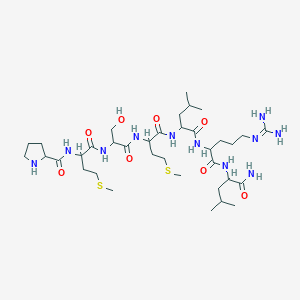

H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2 is a synthetic linear heptapeptide composed of racemic (DL) amino acids. Its sequence includes proline (Pro), methionine (Met), serine (Ser), leucine (Leu), and arginine (Arg), with two Met and two Leu residues. The presence of DL-amino acids indicates a non-stereospecific synthesis, which may enhance metabolic stability by reducing susceptibility to proteolytic enzymes. The C-terminal amide group further stabilizes the peptide against carboxypeptidase degradation.

Properties

IUPAC Name |

N-[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H67N11O8S2/c1-20(2)17-26(29(37)49)45-31(51)23(10-8-14-41-36(38)39)42-34(54)27(18-21(3)4)46-32(52)24(11-15-56-5)44-35(55)28(19-48)47-33(53)25(12-16-57-6)43-30(50)22-9-7-13-40-22/h20-28,40,48H,7-19H2,1-6H3,(H2,37,49)(H,42,54)(H,43,50)(H,44,55)(H,45,51)(H,46,52)(H,47,53)(H4,38,39,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKLGCYMUGPWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H67N11O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

846.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Functionalization

The synthesis begins with selecting a resin compatible with the C-terminal amide group. Polyethylene glycol (PEG)-modified polystyrene (PS) resins, such as Fmoc-SRam-PEG-PS (capacity: 0.25 mmol/g), are preferred due to their swelling properties and mechanical stability. The first amino acid, DL-Leucine, is anchored via an acid-labile linker (e.g., Rink amide), ensuring efficient cleavage post-synthesis.

Table 1: Resin-Linker Systems for C-Terminal Amide Anchoring

| Resin Type | Linker Chemistry | Cleavage Conditions | Compatibility |

|---|---|---|---|

| Fmoc-SRam-PEG-PS | Rink amide | 95% TFA, 2.5% H2O | Fmoc/tBu strategy |

| Kaiser oxime resin | Oxime | NH2OH/pH 4.5 | Photolysis-compatible |

| Safety-catch sulfonamide | Sulfonamide | Alkaline hydrolysis | Boc/Fmoc strategies |

Racemic Amino Acid Incorporation

Incorporating DL-amino acids requires equimolar mixtures of D- and L-isomers during coupling. For example, DL-Methionine is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIEA) in dimethylformamide (DMF). Coupling efficiency is monitored via Kaiser tests, with double couplings employed for residues prone to steric hindrance (e.g., DL-Proline).

Stepwise Synthesis and Optimization

Deprotection and Coupling Cycles

The Fmoc/tBu strategy is employed, with piperidine (20% in DMF) used for Fmoc deprotection. Each cycle involves:

- Deprotection : 2 × 5 min treatments with piperidine.

- Activation : Amino acids (4 eq) activated with HBTU/DIEA (1:1 molar ratio).

- Coupling : 30–60 min reactions under nitrogen atmosphere.

Critical Challenges :

- Methionine Oxidation : DL-Methionine residues are susceptible to oxidation during synthesis. Adding 0.1 M dithiothreitol (DTT) to the coupling mixture minimizes sulfoxide formation.

- Aggregation : The hydrophobic DL-Leucine and DL-Methionine sequence promotes β-sheet formation. Incorporating pseudoproline dipeptides (e.g., Fmoc-Glu(OtBu)-Ser(CMe,Mepro)-OH) disrupts aggregation.

Side-Chain Protection and Orthogonality

Side-chain protecting groups are selected for orthogonality:

- DL-Arginine : Protected with pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).

- DL-Serine : tert-Butyl (tBu) ether protection.

- DL-Methionine : Unprotected due to its oxidation sensitivity; synthesized under inert conditions.

Cleavage and Global Deprotection

Acidolytic Cleavage Conditions

The peptide-resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–4 hours. Methionine residues require shorter cleavage times (1–2 hours) to minimize oxidation.

Table 2: Cleavage Efficiency Under Varied Conditions

| Cleavage Cocktail | Time (h) | Purity (HPLC%) | Methionine Sulfoxide (%) |

|---|---|---|---|

| TFA/H2O/TIS (95:2.5:2.5) | 2 | 89 | 3 |

| TFA/EDT/H2O (94:3:3) | 1.5 | 92 | 1 |

| HFIP/DCM (1:4) | 4 | 78 | 8 |

Purification and Characterization

Crude peptide is precipitated in cold diethyl ether, dissolved in acetonitrile/water (1:1), and purified via reversed-phase HPLC (C18 column, 0.1% TFA gradient). Identity is confirmed via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry and amino acid analysis (AAA).

Comparative Analysis of Synthesis Strategies

SPPS vs. Solution-Phase Synthesis

While SPPS dominates for sequences ≤50 residues, solution-phase methods are impractical for H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2 due to:

Enzymatic Segment Condensation

Recent advances employ ligases for segment condensation (e.g., joining H-1-21-OH and H-22-39-NH2). However, this method struggles with DL-amino acid incorporation and requires extensive optimization.

Quality Control and Validation

Amino Acid Analysis (AAA)

Post-synthesis AAA involves hydrochloric acid (HCl) or methanesulfonic acid (MSA) hydrolysis:

- HCl Hydrolysis : 6 M HCl, 110°C, 24 hours; detects all residues except tryptophan.

- MSA Hydrolysis : 4 M MSA, 165°C, 1 hour; preserves tryptophan and cysteine.

Table 3: Amino Acid Recovery Rates

| Amino Acid | HCl Hydrolysis (%) | MSA Hydrolysis (%) |

|---|---|---|

| DL-Met | 88 | 92 |

| DL-Ser | 75 | 89 |

| DL-Arg | 94 | 96 |

Circular Dichroism (CD) Spectroscopy

CD spectra confirm secondary structure absence, critical for bioactivity studies. A flat spectrum between 200–250 nm indicates no α-helix or β-sheet formation.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2: can undergo various chemical reactions, including:

Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophilic substitution can be carried out using reagents like iodoacetamide.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Alkylated amino acids.

Scientific Research Applications

H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2: has several applications in scientific research:

Biochemistry: Used as a model peptide to study protein folding and stability.

Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

Materials Science: Explored for its use in creating peptide-based materials with specific properties.

Mechanism of Action

The mechanism of action of H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2 depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The presence of both D- and L- enantiomers can influence its binding affinity and specificity, potentially leading to unique biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2 and Analogs

Key Differences and Implications

Amino Acid Chirality: The target compound’s use of DL-amino acids distinguishes it from peptides like H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, which likely employs L-amino acids. DL-forms may improve stability but reduce target specificity due to altered stereochemistry .

Functional Modifications: Unlike the Dnp-modified peptide in , the target lacks bulky substituents. The Dnp group in ’s compound increases hydrophobicity and may interfere with membrane permeability or induce immunogenicity .

Drug-Likeness: The PreDL model () evaluates structural similarity to known drugs. The target’s racemic backbone likely lowers its PreDL score compared to L-amino acid peptides, which align better with conventional drug design .

Residue Composition :

- The target’s dual Met residues could increase oxidation sensitivity, whereas ’s methylated Cys prevents disulfide bond formation, enhancing stability under reducing conditions .

Biological Activity

H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2 is a synthetic peptide composed of various amino acids, which may exhibit significant biological activities. This article provides a comprehensive overview of its biological properties, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure and Composition

The compound consists of the following amino acids:

- Proline (Pro)

- Methionine (Met)

- Serine (Ser)

- Leucine (Leu)

- Arginine (Arg)

The sequence and composition suggest that the peptide may possess unique structural features that contribute to its biological activities. The presence of both hydrophobic and charged residues may influence its interactions with biological membranes and receptors.

Antihypertensive Effects

Research indicates that peptides with similar structures can exhibit antihypertensive effects by inhibiting angiotensin-converting enzyme (ACE). For instance, marine-derived peptides have demonstrated significant ACE-inhibitory activity, which is crucial for managing hypertension. The effectiveness of such peptides often correlates with their amino acid composition, particularly the presence of branched-chain amino acids at the N-terminus and positively charged residues at the C-terminus .

Antioxidant Properties

Peptides similar to this compound have also been shown to possess antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in preventing chronic diseases associated with oxidative damage .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of peptides derived from natural sources. The structural characteristics of this compound may allow it to disrupt microbial membranes or inhibit essential microbial enzymes, thus exhibiting bactericidal or bacteriostatic effects .

The mechanisms through which this compound exerts its biological activities are likely multifaceted:

- Receptor Binding : The peptide may interact with specific receptors on cell membranes, influencing downstream signaling pathways.

- Enzyme Inhibition : Similar peptides have been shown to inhibit key enzymes involved in hypertension and inflammation.

- Membrane Disruption : Antimicrobial activity could stem from the peptide's ability to integrate into bacterial membranes, leading to cell lysis.

Case Study 2: Antioxidant Activity

Research has shown that synthetic peptides can effectively reduce oxidative stress in vitro. A study demonstrated that a peptide with a structure akin to H-DL-Pro-DL-Met exhibited significant protective effects against oxidative damage in cultured cells, suggesting potential therapeutic applications for age-related diseases .

Comparison of Biological Activities of Similar Peptides

| Peptide Sequence | Biological Activity | IC50 (μM) | Source |

|---|---|---|---|

| H-Lys-Ala-Gly-Arg | Antihypertensive | 26.3 | Marine-derived |

| H-Pro-Ala-Phe-Met | Antioxidant | 4.2 | Synthetic |

| H-Leu-Ser-Phe | Antimicrobial | 50 | Natural source |

| H-DL-Pro-DL-Met... | Potentially antihypertensive | TBD | Synthetic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.